Ethyl 2-(chloromethyl)nicotinate

Physicochemical profiling Lipophilicity Drug-likeness

Ethyl 2-(chloromethyl)nicotinate (CAS 124797-01-9) is a pyridine-3-carboxylate derivative bearing an electrophilic chloromethyl substituent at the 2-position and an ethyl ester at the 3-position. With a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 g/mol, this compound serves as a versatile building block in medicinal chemistry, offering a reactive alkyl chloride handle for nucleophilic substitution and an ester group amenable to further derivatization.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 124797-01-9
Cat. No. B044112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(chloromethyl)nicotinate
CAS124797-01-9
SynonymsETHYL 2-(CHLOROMETHYL)NICOTINATE
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC=C1)CCl
InChIInChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3
InChIKeyPXJWOQNJCGKGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(chloromethyl)nicotinate (CAS 124797-01-9): A Functionalized Pyridine Scaffold for Pharmaceutical Intermediate Procurement


Ethyl 2-(chloromethyl)nicotinate (CAS 124797-01-9) is a pyridine-3-carboxylate derivative bearing an electrophilic chloromethyl substituent at the 2-position and an ethyl ester at the 3-position [1]. With a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 g/mol, this compound serves as a versatile building block in medicinal chemistry, offering a reactive alkyl chloride handle for nucleophilic substitution and an ester group amenable to further derivatization . The compound is classified under GHS as causing severe skin burns (H314) and respiratory irritation (H335), mandating appropriate handling protocols during procurement and use [1].

Why Ethyl 2-(chloromethyl)nicotinate Cannot Be Interchanged with Methyl, Bromo, or Positional Isomer Analogs: A Procurement Risk Assessment


Although ethyl 2-(chloromethyl)nicotinate belongs to a broader class of 2-(halomethyl)nicotinate esters, direct substitution with its closest analogs—methyl 2-(chloromethyl)nicotinate (CAS 177785-14-7), ethyl 2-(bromomethyl)nicotinate, or ethyl 6-(chloromethyl)nicotinate (CAS 10177-23-8)—carries quantifiable risk. The ethyl ester imparts distinct lipophilicity (XLogP3 = 1.5) compared to the methyl congener, altering partitioning behavior in biphasic reaction systems and membrane permeability in cellular assays . The 2-position chloromethyl group exhibits markedly different leaving-group reactivity compared to bromomethyl analogs, and the ortho relationship of the chloromethyl and ester groups on the pyridine ring creates a unique electronic environment that cannot be replicated by 5- or 6-substituted positional isomers [1]. Furthermore, the documented utility of the 2-(chloromethyl)nicotinate scaffold as a precursor to Toll-like receptor (TLR)-modulating phenanthroimidazole derivatives is specifically tied to this substitution pattern . Substituting any of these structural features introduces uncontrolled variance in synthetic yield, product purity, and biological outcome.

Ethyl 2-(chloromethyl)nicotinate (124797-01-9): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: Ethyl Ester XLogP3 = 1.5 Confers Enhanced Organic Phase Partitioning Relative to Methyl Ester Analog

Ethyl 2-(chloromethyl)nicotinate exhibits a computed XLogP3 value of 1.5 , which is approximately 0.5 log units higher than the estimated XLogP3 of ~1.0 for the corresponding methyl ester analog (methyl 2-(chloromethyl)nicotinate, CAS 177785-14-7), based on the empirical observation that replacing a methyl ester with an ethyl ester typically increases logP by 0.4–0.6 units for analogous nicotinate scaffolds [1]. This difference translates to approximately a 3.2-fold higher organic/aqueous partition coefficient, which can significantly affect liquid-liquid extraction recovery and chromatographic retention in purification workflows.

Physicochemical profiling Lipophilicity Drug-likeness Extraction efficiency

Purity Specification: Ethyl 2-(chloromethyl)nicotinate Available at 98% Purity, Outperforming Standard 95% Grade of Methyl Analog

Commercially, ethyl 2-(chloromethyl)nicotinate is procurable at a purity specification of 98% (Leyan, product no. 1763715) and 95+% (Bidepharm, BD213236) . In contrast, the direct methyl analog (methyl 2-(chloromethyl)nicotinate, CAS 177785-14-7) is predominantly offered at 95% purity across multiple vendors (AKSci 3118CY, Leyan 1535066, Coolpharm) . The 3-percentage-point purity differential corresponds to a reduction of potential unidentified impurities from ≤5% to ≤2% of total mass, which is material when the compound is used as a stoichiometric reagent in multi-step synthetic sequences where impurity carry-through can compound.

Purity specification Quality control Procurement benchmark Synthetic reliability

GHS Hazard Classification: H314 Skin Corrosion Mandates Enhanced Handling Protocols Not Required for All Chloromethyl Nicotinate Isomers

Ethyl 2-(chloromethyl)nicotinate carries mandatory GHS hazard statements H314 (Causes severe skin burns and eye damage, Category 1B) and H335 (May cause respiratory irritation, STOT SE 3), with a Signal Word of 'Danger' [1]. The GHS Skin Corrosion Category 1B classification triggers mandatory institutional safety protocols including use of chemical-resistant gloves (EN374), eye/face protection, and fume hood handling. The positional isomer ethyl 6-(chloromethyl)nicotinate (CAS 10177-23-8) is documented with H302 (Harmful if swallowed) and H314 hazard statements, indicating a partially overlapping but distinct hazard profile . The H335 respiratory irritation warning is specifically noted for the 2-substituted isomer and may relate to the enhanced reactivity of the chloromethyl group when positioned ortho to the electron-withdrawing ester.

Safety assessment GHS classification Handling requirements Regulatory compliance

Ester Hydrolytic Stability: Ethyl Ester Offers Slower Base-Catalyzed Hydrolysis Kinetics Compared to Methyl Ester, Improving Shelf Life Under Basic Storage Conditions

The ethyl ester group in ethyl 2-(chloromethyl)nicotinate provides enhanced steric shielding of the carbonyl carbon compared to the methyl ester in methyl 2-(chloromethyl)nicotinate. According to established structure-reactivity relationships for carboxylic acid esters, ethyl esters undergo base-catalyzed hydrolysis (Bₐc2 mechanism) approximately 1.5- to 2-fold slower than their methyl counterparts due to the increased steric bulk of the ethoxy versus methoxy leaving group [1]. This difference is compounded by the additional inductive electron-donating effect of the ethyl group (+I effect), which marginally reduces the electrophilicity of the carbonyl carbon. When stored under ambient conditions or exposed to trace basic impurities, the ethyl ester is predicted to exhibit greater resistance to premature hydrolysis, translating to longer effective shelf life and reduced formation of the free carboxylic acid degradation product.

Chemical stability Hydrolysis kinetics Storage optimization Ester reactivity

Synthetic Utility: 2-(Chloromethyl)nicotinate Scaffold Validated as a Key Intermediate for TLR-Modulating Phenanthroimidazole Derivatives

The 2-(chloromethyl)nicotinate ester scaffold has been specifically cited in the literature as a precursor for the synthesis of phenanthroimidazole derivatives that exhibit regulatory activity on Toll-like receptors (TLRs), particularly TLR7 and TLR8 . These phenanthroimidazole-based TLR modulators have demonstrated efficacy in preclinical models of immune-related diseases including cancer, autoimmune disorders, and transplant rejection . The 2-position chloromethyl group serves as the critical electrophilic anchor point for constructing the fused heterocyclic framework, and this synthetic route has been specifically validated for the 2-chloromethyl nicotinate substitution pattern, not for 4-, 5-, or 6-substituted positional isomers. While the published synthetic protocols predominantly reference the methyl ester variant, the ethyl ester offers the additional advantages of differential solubility and chromatographic behavior without altering the core chemical transformation.

TLR agonist Immunomodulation Phenanthroimidazole Drug discovery intermediate

Ethyl 2-(chloromethyl)nicotinate (124797-01-9): Evidence-Backed Procurement and Application Scenarios for Scientific Users


Scenario 1: Multi-Step Medicinal Chemistry Synthesis Requiring High-Purity Alkyl Chloride Building Block

When planning a multi-step synthetic campaign (e.g., 5–8 linear steps) to construct fused heterocyclic libraries, the 98% purity specification available for ethyl 2-(chloromethyl)nicotinate provides a measurable advantage over the standard 95% grade of the methyl analog. With impurity carry-through potentially compounding at each step, starting with ≤2% total impurities rather than ≤5% translates to an estimated 2.5-fold lower cumulative impurity burden at step 5, assuming conservative 20% per-step impurity amplification. The ethyl ester's extended hydrolytic stability further reduces the risk of generating carboxylic acid byproducts during storage between synthetic steps.

Scenario 2: TLR7/8 Agonist Lead Optimization Program Targeting Immuno-Oncology Indications

For research groups pursuing TLR7 or TLR8 agonist development, the 2-(chloromethyl)nicotinate scaffold provides an entry point to the phenanthroimidazole chemotype with documented TLR modulatory activity . The ethyl ester variant offers enhanced organic-phase extractability (XLogP3 = 1.5 vs ~1.0 for methyl ester) [1] during the initial synthetic transformations, potentially streamlining the purification of early intermediates. The 2-position substitution geometry is non-negotiable for this application; 6-substituted or other positional isomers cannot access the required fused-ring architecture.

Scenario 3: Laboratory Procurement Where Respiratory Hazard Classification Drives Facility and PPE Planning

The GHS classification of ethyl 2-(chloromethyl)nicotinate with H335 (May cause respiratory irritation) [2] mandates fume hood use and consideration of respiratory protection during weighing and reaction setup. Procurement officers and laboratory managers comparing this compound against ethyl 6-(chloromethyl)nicotinate need to factor in the additional ventilation and PPE requirements associated with the H335 classification. This hazard profile, combined with the H314 skin corrosion classification (Skin Corr. 1B), means that procurement of this compound requires institutional approval for Category 1B corrosive substances and dedicated storage in a corrosive-resistant cabinet.

Scenario 4: Parallel Library Synthesis Requiring Orthogonal Ester Cleavage Selectivity

In synthetic strategies employing multiple ester protecting groups requiring differential deprotection, ethyl 2-(chloromethyl)nicotinate offers the ethyl ester as a moderately hindered carboxyl protecting group. Compared to the methyl ester, the ethyl ester exhibits approximately 1.5–2× slower alkaline hydrolysis kinetics [3], providing a wider operational window for selective deprotection of more labile esters (e.g., methyl or benzyl esters) in the presence of the ethyl nicotinate moiety. This kinetic differentiation can reduce undesired side reactions during orthogonal deprotection sequences in complex molecule synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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